molecular formula C14H13BrFN3O B3008230 8-bromo-7-fluoro-3-methyl-1-propan-2-ylimidazo[4,5-c]quinolin-2-one CAS No. 2089288-27-5

8-bromo-7-fluoro-3-methyl-1-propan-2-ylimidazo[4,5-c]quinolin-2-one

Cat. No.: B3008230
CAS No.: 2089288-27-5
M. Wt: 338.18
InChI Key: NKDMNFNFCCPJBQ-UHFFFAOYSA-N
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Description

8-bromo-7-fluoro-3-methyl-1-propan-2-ylimidazo[4,5-c]quinolin-2-one is a heterocyclic compound that belongs to the class of imidazoquinolines This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to an imidazoquinoline core

Scientific Research Applications

8-bromo-7-fluoro-3-methyl-1-propan-2-ylimidazo[4,5-c]quinolin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of various diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-7-fluoro-3-methyl-1-propan-2-ylimidazo[4,5-c]quinolin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazoquinoline Core: The imidazoquinoline core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of Bromine and Fluorine: The bromine and fluorine atoms can be introduced through halogenation reactions using reagents such as N-bromosuccinimide (NBS) and Selectfluor, respectively.

    Methylation and Alkylation: The methyl and propan-2-yl groups can be introduced through alkylation reactions using reagents like methyl iodide and isopropyl bromide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

8-bromo-7-fluoro-3-methyl-1-propan-2-ylimidazo[4,5-c]quinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced imidazoquinoline derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium azide, potassium cyanide, amines, polar aprotic solvents.

Major Products Formed

    Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced imidazoquinoline derivatives with hydrogenated functional groups.

    Substitution: Imidazoquinoline derivatives with substituted functional groups in place of bromine or fluorine.

Mechanism of Action

The mechanism of action of 8-bromo-7-fluoro-3-methyl-1-propan-2-ylimidazo[4,5-c]quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

8-bromo-7-fluoro-3-methyl-1-propan-2-ylimidazo[4,5-c]quinolin-2-one can be compared with other similar compounds, such as:

    8-bromo-7-fluoro-1,3-dihydro-1-(1-methylethyl)-2H-imidazo[4,5-c]quinolin-2-one: Similar structure but with different alkyl substituents.

    8-bromo-7-(2-butyn-1-yl)-3-methylxanthine: Contains a xanthine core instead of an imidazoquinoline core.

    Imidazole derivatives: Share the imidazole ring but differ in the attached functional groups and overall structure.

The uniqueness of this compound lies in its specific combination of functional groups and its potential bioactivity, which may offer advantages in certain applications over other similar compounds.

Properties

IUPAC Name

8-bromo-7-fluoro-3-methyl-1-propan-2-ylimidazo[4,5-c]quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrFN3O/c1-7(2)19-13-8-4-9(15)10(16)5-11(8)17-6-12(13)18(3)14(19)20/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDMNFNFCCPJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=NC3=CC(=C(C=C32)Br)F)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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